molecular formula C18H24N4O B6625342 N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide

カタログ番号 B6625342
分子量: 312.4 g/mol
InChIキー: HMILHHCHLIMPPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide, also known as JNJ-54175446, is a novel and potent inhibitor of the histone lysine demethylase 1A (KDM1A), which is an epigenetic regulator that plays a key role in the development and progression of various types of cancer. In recent years, JNJ-54175446 has attracted significant attention from researchers due to its potential therapeutic applications in cancer treatment.

作用機序

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide exerts its anti-cancer effects by inhibiting the activity of KDM1A, which is a key regulator of gene expression. KDM1A removes methyl groups from histone proteins, leading to the activation of genes that promote cell growth and proliferation. By inhibiting KDM1A, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide prevents the activation of these genes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to have other biochemical and physiological effects. For example, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to increase the expression of genes involved in neuronal differentiation, suggesting that it may have potential therapeutic applications in neurological disorders such as Alzheimer's disease. Additionally, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

実験室実験の利点と制限

One of the main advantages of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide is its potency and specificity for KDM1A, which makes it a valuable tool for studying the role of KDM1A in various biological processes. However, one limitation of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide may have off-target effects on other enzymes that share structural similarities with KDM1A, which could complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for research on N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide. One area of interest is the development of more potent and selective KDM1A inhibitors that have longer half-lives and fewer off-target effects. Additionally, further studies are needed to investigate the potential therapeutic applications of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide in neurological and inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide in cancer patients.

合成法

The synthesis of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide involves a multi-step process that starts with the reaction of 6-cyanonicotinic acid with piperidine to form 1-(6-cyanopyridin-3-yl)piperidine. This intermediate is then reacted with 2-cyclopentylacetyl chloride to form the final product, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide. The synthesis of N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been optimized to yield high purity and yield, making it a suitable candidate for further research.

科学的研究の応用

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been extensively studied in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, and lung cancer. In these studies, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. Additionally, N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide has been shown to have potent anti-tumor activity in vivo, with minimal toxicity to normal cells.

特性

IUPAC Name

N-[1-(6-cyanopyridin-3-yl)piperidin-4-yl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c19-12-16-5-6-17(13-20-16)22-9-7-15(8-10-22)21-18(23)11-14-3-1-2-4-14/h5-6,13-15H,1-4,7-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMILHHCHLIMPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCN(CC2)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。